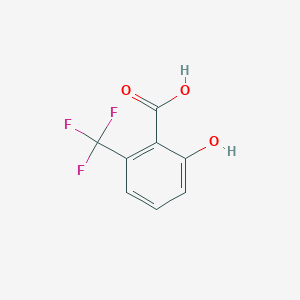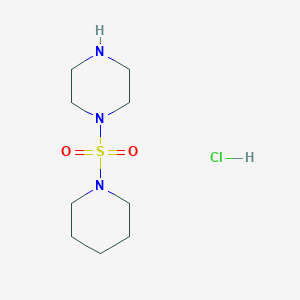
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride is a versatile compound with the molecular formula C9H20ClN3O2S and a molecular weight of 269.79 g/mol.
Mechanism of Action
Piperidines
and piperazines are classes of organic compounds that contain a six-membered ring with two nitrogen atoms. They are key components in a wide range of pharmaceuticals due to their versatile chemical properties .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. They can act as agonists, antagonists, or modulators of their target receptors .
Biochemical pathways
The affected pathways can also vary widely. For example, some piperidine and piperazine derivatives can affect neurotransmitter systems, leading to changes in neuronal signaling .
Pharmacokinetics
Piperidines and piperazines can have diverse ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as the compound’s lipophilicity, size, and charge can influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, neurotransmitter release, and ion channel activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
The synthesis of 4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity .
Chemical Reactions Analysis
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and treatments.
Comparison with Similar Compounds
4-(Piperizin-1-ylsulfonyl)piperidine hydrochloride can be compared with other similar compounds, such as piperidine and piperazine derivatives . These compounds share structural similarities but differ in their chemical properties and applications . For example, piperidine derivatives are widely used in the pharmaceutical industry for the synthesis of various drugs, while piperazine derivatives are known for their anthelmintic properties . The unique combination of piperidine and piperazine moieties in this compound makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
1-piperidin-1-ylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2S.ClH/c13-15(14,11-6-2-1-3-7-11)12-8-4-10-5-9-12;/h10H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMAWNYOFMWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
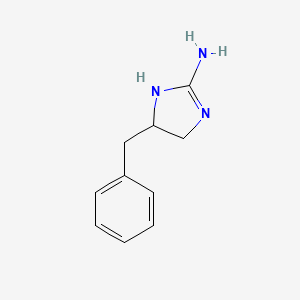
![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2487701.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
![N'-(4-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2487705.png)
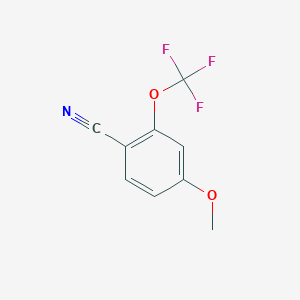

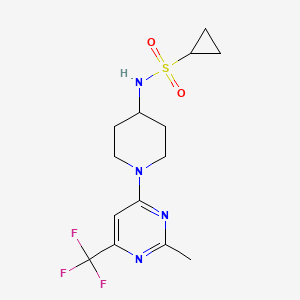
![3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B2487710.png)
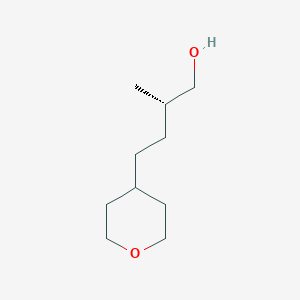
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2487714.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2487717.png)
